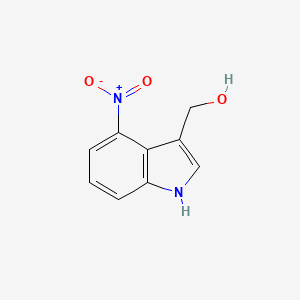

(4-nitro-1H-indol-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

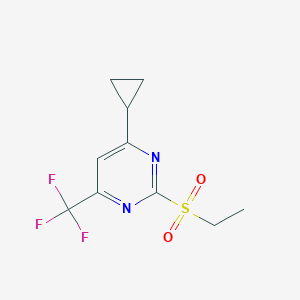

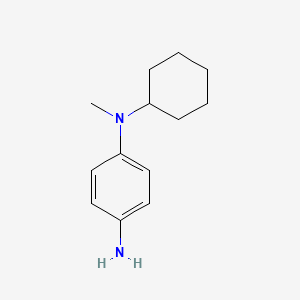

Molecular Structure Analysis

The molecular structure of (4-nitro-1H-indol-3-yl)methanol is crucial for understanding its properties. The indole ring contributes to its aromaticity, while the nitro group introduces polarity. The methanol group provides solubility in polar solvents. Researchers have characterized this structure using techniques such as NMR spectroscopy and X-ray crystallography .

科学的研究の応用

Antimicrobial and Antiinflammatory Applications

(Narayana et al., 2009) explored the synthesis of heterocycles derived from nitroindole carbohydrazides, including 4-nitro-1H-indol-3-yl derivatives. These compounds showed moderate to good antiproliferative activity, suggesting potential in antimicrobial and antiinflammatory applications.

Solid-state Reaction Mechanism Studies

(Chierotti et al., 2012) investigated the solid-state reaction mechanism between indole derivatives and aromatic aldehydes. They provided insights into the hydroxylic intermediate species involving (1H-indol-3-yl)(4-nitrophenyl)methanol.

Photoreaction in Solid State

(Meng et al., 1994) found that the solid-state photoreaction of nitrobenzaldehydes with indole produces nitrophenyl-(3-indolyl)methanol, shedding light on the behavior of (4-nitro-1H-indol-3-yl)methanol in photoreactive environments.

Synthetic Applications in Pharmaceutical Research

(Chen et al., 2013) developed a Michael addition of aliphatic aldehydes to indolylnitroalkenes, producing 2-alkyl-3-(1H-indol-3-yl)-4-nitrobutanal derivatives, which are important in pharmaceutical research.

Catalytic Oxidation Research

(Rahim et al., 2004) and (Kishida et al., 2010) provided insights into the electro-oxidation of methanol in alkaline medium and the ring-methylation of indole using supercritical methanol, respectively, demonstrating applications in catalysis and organic synthesis.

Antimicrobial Activity Study

(Ambrus et al., 2008) synthesized 2-aryl-1H-indoles and studied their activity as NorA efflux pump inhibitors in Staphylococcus aureus, indicating potential antimicrobial applications.

Solvatochromic Probes

(Nandi et al., 2012) explored nitro-substituted phenolates, including derivatives of 4-nitro-1H-indol-3-yl)methanol, as probes for studying solvent mixtures, highlighting their use in solvatochromic applications.

作用機序

Target of Action

Indole derivatives, which include (4-nitro-1h-indol-3-yl)methanol, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit the influenza A virus and Coxsackie B4 virus . The exact interaction of this compound with its targets and the resulting changes need further investigation.

Biochemical Pathways

Indole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Some indole derivatives have shown promising effects in reducing inflammation and pannus formation in arthritic rats

将来の方向性

生化学分析

Biochemical Properties

(4-Nitro-1H-Indol-3-Yl)Methanol plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to possess various biological activities such as antiviral, anti-inflammatory, and anticancer properties . These interactions are often mediated through binding to specific receptors or enzymes, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of inflammatory mediators like NF-κB and COX-2, which are crucial in cellular responses to stress and infection . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, indole derivatives have been shown to inhibit enzymes involved in viral replication, thereby exhibiting antiviral activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that indole derivatives can undergo various chemical transformations over time, affecting their activity and function . In vitro and in vivo studies have demonstrated that the effects of this compound can change over time, with potential implications for its use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antiviral or anti-inflammatory activity . At higher doses, it can cause toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications . Threshold effects and dose-response relationships are crucial for understanding the safety and efficacy of this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing cellular function and overall metabolism . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and function . The distribution of this compound is crucial for its effectiveness in biochemical and therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct it to particular organelles, affecting its function and interactions with other biomolecules

特性

IUPAC Name |

(4-nitro-1H-indol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-4,10,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZXLVHVDBXUPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)